molecular formula C24H34N2O9 B1192708 endo-BCN-PEG3-NHS ester

endo-BCN-PEG3-NHS ester

Cat. No. B1192708
M. Wt: 494.54
InChI Key: HCELGENRAWFQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-BCN-PEG3-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

Hydrogel Formation and Biological Applications

1. Hydrogels for Biomedical Applications Hydrogels formed using endo-BCN-PEG3-NHS ester, particularly those developed through Oxo-ester Mediated Native Chemical Ligation (OMNCL), have shown promising applications in biomedical fields. These hydrogels demonstrate potential in wound healing, tissue repair, drug delivery, and tissue engineering. Their formation involves chemically synthesized multivalent polymer precursors containing N-hydroxysuccinimide (NHS) activated oxo-esters, leading to rapid gelation at physiological pH. Moreover, these hydrogels exhibit unique swelling and contraction behaviors, high tissue adhesion, and compatibility with cell encapsulation, demonstrating minimal acute inflammatory response when implanted in-vivo (Strehin et al., 2013).

2. Enhanced Cell Interactions in Bioactive Hydrogels The use of acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) as a PEG linker in bioactive hydrogels demonstrates improved cell adhesion and spreading. This enhancement is achieved by reducing the density of PEG linkers during protein functionalization. Additionally, a novel PEG linker, acrylamide-PEG-isocyanate (Aam-PEG-I), with enhanced hydrolytic stability, has been synthesized to maintain protein and bioactivity levels within the hydrogel network over extended periods. This development provides new possibilities for protein functionalization in various applications, including regenerative medicine and drug delivery (Browning et al., 2013).

Surface Modification and Nanotechnology Applications

1. Surface Modification of Silicon Quantum Dots A technique involving the covalent bonding of grafted polymer brushes of poly(polyethylene glycol) monomethacrylate (P(PEGMA)) on the surface of silicon quantum dots (SiQDs) has been developed, utilizing N-hydroxysuccinimide (NHS) esters for activation of end hydroxyls. This method significantly enhances the density of surface hydroxyls due to the end hydroxyls of the side chains of the polymer brushes. The activation with NHS esters under mild conditions demonstrates the potential for further applications in nanotechnology and surface engineering (Zhang et al., 2017).

Analytical and Quantitative Characterization

1. Analytical Methods for PEG and PEGylated Biopharmaceuticals Polyethylene glycol (PEG) and its application in biopharmaceuticals, specifically PEGylation processes, have been extensively studied. Analytical methods to qualify and quantify PEG and PEGylated biopharmaceuticals involve the use of N-hydroxysuccinimide (NHS) esters. These methods are crucial for enhancing the bioavailability and reducing the immunogenicity of pharmaceutical proteins and peptides (Crafts et al., 2016).

2. Flexibility of PEG Chains on Electrodes The study of the flexibility of poly(ethylene glycol) (PEG) chains attached to electrodes, specifically glassy carbon electrodes, has been conducted. The research involves NHS-PEG chains of varying lengths and their terminal attachment to the electrode surface. This study provides insights into the electrochemical properties and flexibility of PEG chains, which are relevant in various scientific and industrial applications (Anne & Moiroux, 1999).

properties

Molecular Formula

C24H34N2O9

Molecular Weight

494.54

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H34N2O9/c27-21-7-8-22(28)26(21)35-23(29)9-11-31-13-15-33-16-14-32-12-10-25-24(30)34-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,25,30)

InChI Key

HCELGENRAWFQSJ-UHFFFAOYSA-N

SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

endo-BCN-PEG3-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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